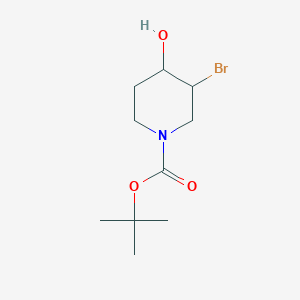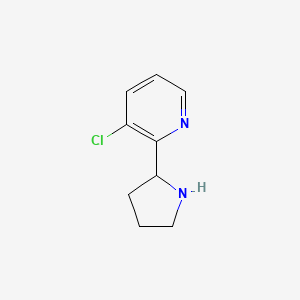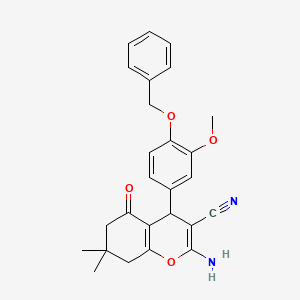![molecular formula C14H12N2O2S2 B15227765 3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15227765.png)
3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
The synthesis of 3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzenesulfonamide with benzyl alcohols in the presence of a zinc catalyst, leading to the formation of benzothiadiazine 1,1-dioxide derivatives . Another approach involves the use of trimethyl orthoacetate to react with 2-aminobenzenesulfonamides, followed by bromination and nucleophilic substitution with arylboronic acids via Suzuki coupling .
Chemical Reactions Analysis
3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination, arylboronic acids for Suzuki coupling, and zinc catalysts for oxidative transformations . The major products formed from these reactions are typically benzothiadiazine derivatives with different substituents, which can exhibit varying biological activities .
Scientific Research Applications
3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been studied for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibitors of PI3Kδ have shown promise in the treatment of cancer and inflammatory diseases . Additionally, benzothiadiazine derivatives have been explored for their antibacterial, antifungal, and antitubercular activities .
Mechanism of Action
The mechanism of action of 3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves the inhibition of PI3Kδ, which plays a crucial role in the PI3K/AKT signaling pathway. By inhibiting this enzyme, the compound can interfere with the signaling pathways that promote cell growth and survival, making it a potential therapeutic agent for cancer treatment . The compound may also interact with other molecular targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared to other benzothiadiazine derivatives, such as chlorothiazide and hydrochlorothiazide, which are well-known diuretic and antihypertensive agents . Unlike these compounds, this compound has shown potential as a PI3Kδ inhibitor, highlighting its uniqueness in the field of medicinal chemistry . Other similar compounds include quinazolinones and phthalazinones, which share structural features with benzothiadiazine derivatives and have been studied for their therapeutic applications .
Properties
Molecular Formula |
C14H12N2O2S2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-methylsulfanyl-4-phenyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C14H12N2O2S2/c1-19-14-15-20(17,18)13-10-6-5-9-12(13)16(14)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
NUQAAINXRIMNEY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NS(=O)(=O)C2=CC=CC=C2N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15227699.png)

![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)

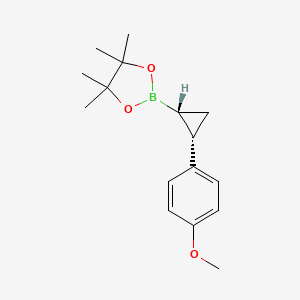

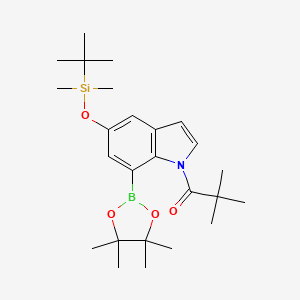

![7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15227751.png)
